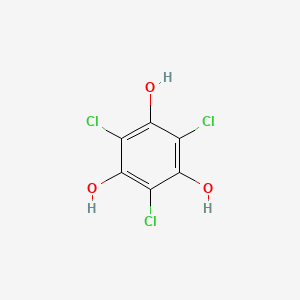
Trichlorophloroglucinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorophloroglucinol is an organic compound that belongs to the class of polyphenols. It is a derivative of phloroglucinol, which is a benzenetriol. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring, making it a trichlorinated derivative. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichlorophloroglucinol can be synthesized through several methods. One common method involves the reaction of hexachlorobenzene with sodium propylate or sodium isopropylate in an aprotic solvent at temperatures ranging from 50 to 250°C. This reaction forms this compound tripropylether or this compound triisopropylether, which are then dechlorinated using metallic sodium and subsequently hydrolyzed to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the reduction of 1,3,5-trinitrobenzene to 1,3,5-triaminobenzene, followed by hydrolysis to form phloroglucinol. The phloroglucinol is then chlorinated to produce this compound. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Trichlorophloroglucinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phloroglucinol derivatives.
Substitution: Hydroxylated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Trichlorophloroglucinol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: this compound is studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trichlorophloroglucinol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting specific enzymes and disrupting cellular processes. For example, its antimicrobial activity is thought to result from the disruption of microbial cell membranes and inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Trichlorophloroglucinol can be compared with other similar compounds, such as:
Phloroglucinol: The parent compound, which lacks the chlorine atoms.
Hydroxyquinol: Another benzenetriol isomer with hydroxyl groups at different positions.
Pyrogallol: A benzenetriol isomer with hydroxyl groups at positions 1, 2, and 3.
Uniqueness
This compound is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This makes it valuable in specific applications where chlorinated derivatives are preferred .
Eigenschaften
CAS-Nummer |
56961-23-0 |
|---|---|
Molekularformel |
C6H3Cl3O3 |
Molekulargewicht |
229.4 g/mol |
IUPAC-Name |
2,4,6-trichlorobenzene-1,3,5-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H |
InChI-Schlüssel |
MHKCQYLJFGNSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)O)Cl)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


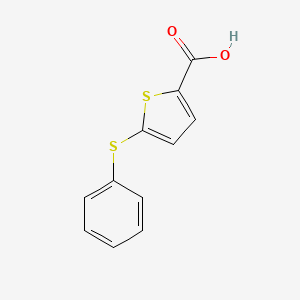
![[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide](/img/structure/B15096493.png)
![7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid](/img/structure/B15096496.png)
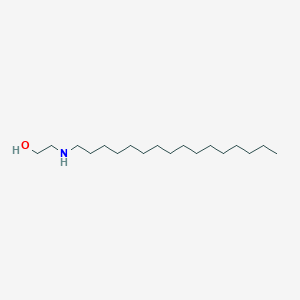
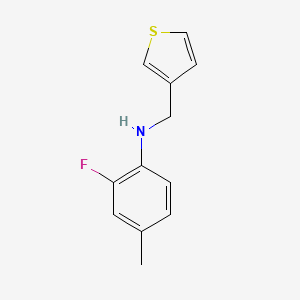


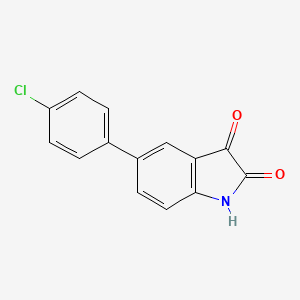
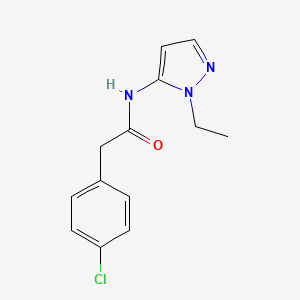
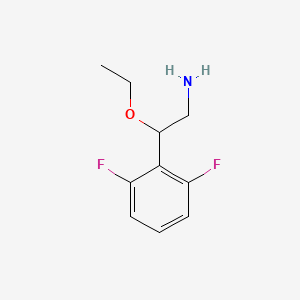
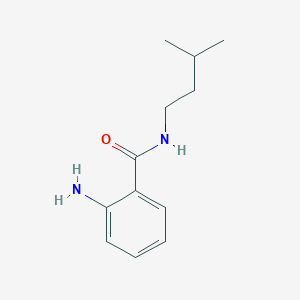
![Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15096563.png)
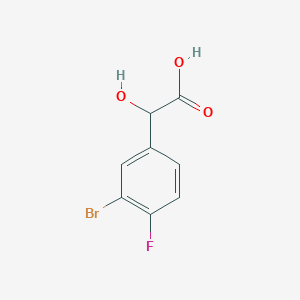
![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
